I-Propylcyclopentadienylrhenium tricarbonyl
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Overview
Description
I-Propylcyclopentadienylrhenium tricarbonyl is an organometallic compound with the molecular formula C11H18O3Re. It is a rhenium complex that features a cyclopentadienyl ligand substituted with an isopropyl group and three carbonyl ligands.
Scientific Research Applications
I-Propylcyclopentadienylrhenium tricarbonyl has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit cancer cell growth.
Material Science: It is used in the development of new materials with unique electronic and photophysical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
I-Propylcyclopentadienylrhenium tricarbonyl is a rhenium-based complex that has been identified as a promising anticancer agent . The primary targets of this compound are cancer cells, where it exhibits cytotoxic effects .
Mode of Action
The compound interacts with cancer cells and induces cell death . It is believed to selectively attack different organelles in cancer cells . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound is known to induce cell death in cancer cells through apoptosis . It is also suggested that the compound causes cell death accompanied by ER stress and the UPR pathway . .
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . This leads to a reduction in the propagation of cancer cells, thereby potentially inhibiting the growth of tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled under inert gas and kept cool . These conditions are necessary to maintain the stability of the compound and ensure its effective action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-Propylcyclopentadienylrhenium tricarbonyl typically involves the reaction of rhenium pentacarbonyl chloride with isopropylcyclopentadiene in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
I-Propylcyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to form lower oxidation state rhenium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium complexes with different ligands .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to I-Propylcyclopentadienylrhenium tricarbonyl include:
- Methylcyclopentadienylrhenium tricarbonyl
- Ethylcyclopentadienylrhenium tricarbonyl
- Cyclopentadienylrhenium tricarbonyl
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its reactivity and stability compared to other cyclopentadienylrhenium tricarbonyl complexes. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
InChI |
InChI=1S/C8H11.3CO.Re/c1-2-5-8-6-3-4-7-8;3*1-2;/h3-4,6-7H,2,5H2,1H3;;;; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICBCPZFLISMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3Re |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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